N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
CAS No.: 899729-57-8
Cat. No.: VC6847549
Molecular Formula: C24H32N4O4
Molecular Weight: 440.544
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899729-57-8 |
|---|---|
| Molecular Formula | C24H32N4O4 |
| Molecular Weight | 440.544 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C24H32N4O4/c1-17-5-10-22(31-4)20(15-17)26-24(30)23(29)25-16-21(28-11-13-32-14-12-28)18-6-8-19(9-7-18)27(2)3/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
| Standard InChI Key | AOZGBHUQUFEMEM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Introduction
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure, which includes functional groups such as dimethylamino, morpholino, methoxy, and oxalamide moieties. This compound has been studied for its potential applications in medicinal chemistry, particularly in oncology and other therapeutic areas.
Synthesis Pathway
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:
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Preparation of Key Intermediates:
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Dimethylaminobenzaldehyde is condensed with morpholine to form an intermediate Schiff base.
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Methoxy-substituted phenylamine is reacted with oxalyl chloride to form the oxalamide precursor.
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Coupling Reaction:
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The Schiff base and oxalamide precursor are coupled under controlled conditions to yield the final product.
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Purification:
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The compound is purified using recrystallization or column chromatography to achieve high purity.
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Reaction conditions such as temperature, solvent choice, and pH are critical to optimize yield and minimize side reactions.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activity:
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Histone Deacetylase (HDAC) Inhibition: The compound has been identified as a selective inhibitor of class I HDAC isoforms, which play a role in epigenetic regulation.
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Anticancer Properties:
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Induces G1 phase cell cycle arrest in cancer cell lines.
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Demonstrates significant antitumor activity in xenograft models.
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Mechanism of Action: By inhibiting HDACs, the compound increases acetylation of histones, leading to altered gene expression and apoptosis in cancer cells.
Analytical Characterization
The compound has been characterized using various analytical techniques:
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NMR Spectroscopy:
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Proton (H-NMR) and Carbon (C-NMR) spectra confirm the presence of functional groups.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for amide (C=O stretch), aromatic rings, and morpholine ring vibrations.
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Mass Spectrometry (MS):
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Molecular ion peak consistent with the expected molecular weight.
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X-Ray Crystallography:
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Provides insights into the three-dimensional arrangement of atoms, revealing conformational flexibility important for biological activity.
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Applications and Future Directions
This compound holds potential for development in several areas:
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Oncology: As an HDAC inhibitor, it could be further developed into a targeted therapy for cancers such as myelodysplastic syndromes or solid tumors.
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Epigenetic Research: Serves as a tool compound for studying histone acetylation mechanisms.
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Drug Development: Structural modifications could improve selectivity and reduce off-target effects.
Future research should focus on:
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Conducting clinical trials to establish safety and efficacy profiles.
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Exploring combination therapies with other chemotherapeutic agents.
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